molecular formula C17H28N2O3 B15366380 N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide CAS No. 57494-84-5

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide

Cat. No.: B15366380
CAS No.: 57494-84-5
M. Wt: 308.4 g/mol
InChI Key: LGDPMZTXBPFBSG-UHFFFAOYSA-N
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Description

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide is a useful research compound. Its molecular formula is C17H28N2O3 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)propyl)acetamide, also known by its CAS number 22568-64-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H26N2O4
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 22568-64-5
  • IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide

The compound exhibits activity through interactions with G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses. GPCRs are known to regulate numerous cellular processes, including neurotransmission and hormonal responses. Specific studies have indicated that derivatives of this compound may influence adenylyl cyclase activity, a key enzyme in the signaling pathways mediated by GPCRs .

Pharmacological Effects

  • Cardiovascular Effects :
    • The compound has been studied for its potential as a beta-blocker, which could be beneficial in managing conditions such as hypertension and arrhythmias. Its structural similarity to known beta-blockers suggests it may inhibit beta-adrenergic receptors effectively .
  • Neuroprotective Properties :
    • Research indicates that compounds with similar structures can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This is hypothesized to be due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity :
    • Preliminary studies have shown that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens .

In Vitro Studies

A study conducted on the compound's derivatives demonstrated significant inhibition of certain cancer cell lines, indicating potential anti-cancer properties. The study utilized various assays to evaluate cell viability and proliferation rates, revealing that higher concentrations led to reduced cell growth .

Clinical Implications

Clinical trials are necessary to further elucidate the therapeutic potential of this compound in humans. Initial findings suggest a favorable safety profile; however, comprehensive clinical evaluations are essential to confirm efficacy and safety in diverse populations.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CardiovascularBeta-blocking properties
NeuroprotectivePotential reduction in oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells

Properties

CAS No.

57494-84-5

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propyl]acetamide

InChI

InChI=1S/C17H28N2O3/c1-13(2)19-11-16(21)12-22-17-8-6-15(7-9-17)5-4-10-18-14(3)20/h6-9,13,16,19,21H,4-5,10-12H2,1-3H3,(H,18,20)

InChI Key

LGDPMZTXBPFBSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCCNC(=O)C)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.